molecular formula C7H7ClINO2 B2803764 3-Chloro-2-iodo-5,6-dimethoxypyridine CAS No. 910616-72-7

3-Chloro-2-iodo-5,6-dimethoxypyridine

Cat. No.: B2803764
CAS No.: 910616-72-7
M. Wt: 299.49
InChI Key: KWNRLBWHPGFGAS-UHFFFAOYSA-N
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Description

3-Chloro-2-iodo-5,6-dimethoxypyridine is a heterocyclic organic compound with the molecular formula C7H7ClINO2. It is characterized by the presence of chlorine, iodine, and methoxy groups attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-iodo-5,6-dimethoxypyridine typically involves the halogenation of a pyridine derivative. One common method starts with 2,3-dimethoxypyridine, which undergoes chlorination and iodination under controlled conditions. The reaction conditions often include the use of halogenating agents such as N-chlorosuccinimide (NCS) for chlorination and iodine monochloride (ICl) for iodination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-iodo-5,6-dimethoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce aldehydes or carboxylic acids .

Scientific Research Applications

3-Chloro-2-iodo-5,6-dimethoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-iodo-5,6-dimethoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-iodo-5,6-dimethoxypyridine
  • 3-Chloro-2-bromo-5,6-dimethoxypyridine
  • 3-Chloro-2-iodo-4,5-dimethoxypyridine

Uniqueness

3-Chloro-2-iodo-5,6-dimethoxypyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-chloro-2-iodo-5,6-dimethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClINO2/c1-11-5-3-4(8)6(9)10-7(5)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNRLBWHPGFGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1OC)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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